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molecular formula C12H13F3N2O2 B8121646 Morpholine, 4-[3-amino-5-(trifluoromethyl)benzoyl]- CAS No. 874830-95-2

Morpholine, 4-[3-amino-5-(trifluoromethyl)benzoyl]-

Cat. No. B8121646
M. Wt: 274.24 g/mol
InChI Key: WGSBYRZVAJTCMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07666879B2

Procedure details

Dissolve the morpholin-4-yl-(3-nitro-5-trifluoromethyl-phenyl)-methanone (830 mg, 2.7 mmol) in MeOH (40 mL) at room temperature. Add ammonium chloride (3 g, 56 mmol) and stir at for 10 minutes before adding Zn powder (5 g, 76 mmol) with stirring for another 5-10 minutes. Filter and wash with MeOH. Concentrate to a white solid of 2 g material, containing excess ammonium chloride. LCMS (ES), m/z 275 (M+1). Use in the next step without further purification.
Quantity
830 mg
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
5 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1([C:7]([C:9]2[CH:14]=[C:13]([C:15]([F:18])([F:17])[F:16])[CH:12]=[C:11]([N+:19]([O-])=O)[CH:10]=2)=[O:8])[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.[Cl-].[NH4+]>CO.[Zn]>[NH2:19][C:11]1[CH:10]=[C:9]([C:7]([N:1]2[CH2:2][CH2:3][O:4][CH2:5][CH2:6]2)=[O:8])[CH:14]=[C:13]([C:15]([F:16])([F:17])[F:18])[CH:12]=1 |f:1.2|

Inputs

Step One
Name
Quantity
830 mg
Type
reactant
Smiles
N1(CCOCC1)C(=O)C1=CC(=CC(=C1)C(F)(F)F)[N+](=O)[O-]
Name
Quantity
40 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
[Cl-].[NH4+]
Step Three
Name
Quantity
5 g
Type
catalyst
Smiles
[Zn]

Conditions

Stirring
Type
CUSTOM
Details
with stirring for another 5-10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filter
WASH
Type
WASH
Details
wash with MeOH
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate to a white solid of 2 g material
ADDITION
Type
ADDITION
Details
containing excess ammonium chloride
CUSTOM
Type
CUSTOM
Details
Use in the next step without further purification

Outcomes

Product
Details
Reaction Time
7.5 (± 2.5) min
Name
Type
Smiles
NC=1C=C(C=C(C1)C(F)(F)F)C(=O)N1CCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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